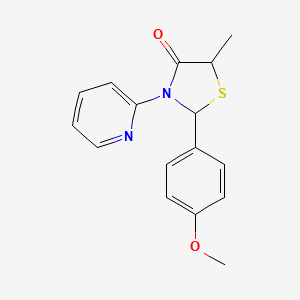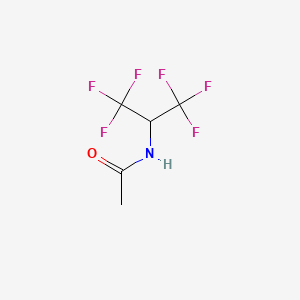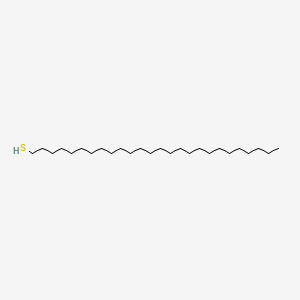
Hexacosane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacosane-1-thiol is an organic compound with the molecular formula C26H54S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their distinct and often unpleasant odors. This compound is a long-chain thiol, making it a member of the alkane family with a thiol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacosane-1-thiol can be synthesized through the reaction of hexacosane with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the substitution of a hydrogen atom with a thiol group.
Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but on a larger scale. The process involves the use of specialized reactors that can maintain the necessary pressure and temperature conditions. The reaction is monitored to ensure the complete conversion of hexacosane to this compound.
Chemical Reactions Analysis
Types of Reactions: Hexacosane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form hexacosane disulfide.
Reduction: Thiols can be reduced to form alkanes. This compound can be reduced to hexacosane.
Substitution: Thiols can undergo substitution reactions where the thiol group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products:
Oxidation: Hexacosane disulfide.
Reduction: Hexacosane.
Substitution: Various substituted hexacosane derivatives.
Scientific Research Applications
Hexacosane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: It can be used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Research into thiols often explores their potential therapeutic properties, including antioxidant effects.
Industry: this compound is used in the production of lubricants and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of hexacosane-1-thiol involves its thiol group, which can participate in various chemical reactions. The sulfur atom in the thiol group is nucleophilic, allowing it to react with electrophiles. This property makes this compound a versatile compound in organic synthesis. The thiol group can also form disulfide bonds, which are important in biological systems for maintaining protein structure and function.
Comparison with Similar Compounds
Hexacosane-1-thiol can be compared with other thiols and long-chain alkanes:
Similar Compounds:
Uniqueness: this compound is unique due to its long carbon chain combined with a thiol group. This combination imparts specific physical and chemical properties, such as higher boiling and melting points compared to shorter-chain thiols. Its long chain also makes it more hydrophobic, affecting its solubility and reactivity.
Properties
CAS No. |
66575-55-1 |
|---|---|
Molecular Formula |
C26H54S |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
hexacosane-1-thiol |
InChI |
InChI=1S/C26H54S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h27H,2-26H2,1H3 |
InChI Key |
XPBKZLKKMZSNNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
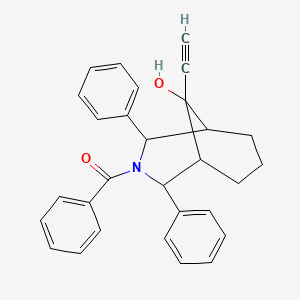
![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)
![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)

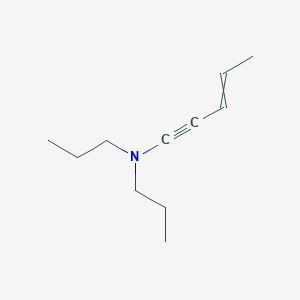
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
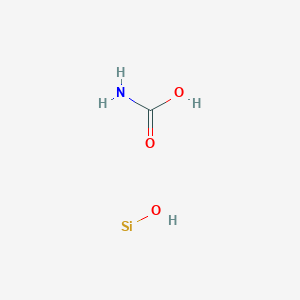
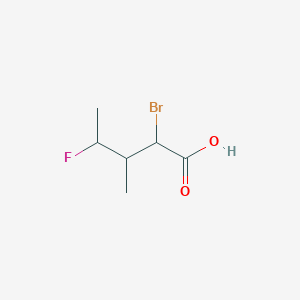
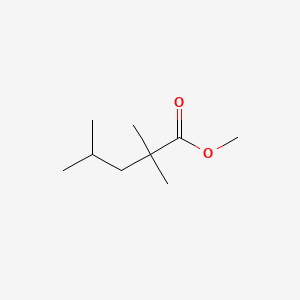
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
